molecular formula C28H21N3OS B11542064 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B11542064
M. Wt: 447.6 g/mol
InChI Key: PITDIPZKFWYDLE-UHFFFAOYSA-N
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Description

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyrimidine ring substituted with phenyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of phenyl groups through electrophilic aromatic substitution. The sulfanyl group is then introduced via nucleophilic substitution, and the final step involves the formation of the acetamide linkage with the naphthalene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the acetamide group.

    Substitution: The phenyl groups and the naphthalene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or naphthalene rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as an inhibitor of specific enzymes or receptors, which could be explored for therapeutic applications.

    Industry: The compound could be used in the development of advanced materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
  • SirReal2 (SIRT2 inhibitor)

Uniqueness

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H21N3OS

Molecular Weight

447.6 g/mol

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H21N3OS/c32-27(29-24-17-9-15-20-10-7-8-16-23(20)24)19-33-28-30-25(21-11-3-1-4-12-21)18-26(31-28)22-13-5-2-6-14-22/h1-18H,19H2,(H,29,32)

InChI Key

PITDIPZKFWYDLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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